molecular formula C6H5ClFN B1592951 2-Chloro-3-fluoro-4-methylpyridine CAS No. 881891-82-3

2-Chloro-3-fluoro-4-methylpyridine

Cat. No.: B1592951
CAS No.: 881891-82-3
M. Wt: 145.56 g/mol
InChI Key: JQMSTSHOZJFYKE-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-methylpyridine: is a heterocyclic aromatic compound with the molecular formula C6H5ClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are substituted by chlorine, fluorine, and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-methylpyridine typically involves the halogenation of 4-methylpyridine. One common method is the selective fluorination of 2-chloro-4-methylpyridine using a fluorinating agent such as Selectfluor® under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-4-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.

    Electrophilic Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Formation of 2-amino-3-fluoro-4-methylpyridine or 2-thio-3-fluoro-4-methylpyridine.

    Electrophilic Substitution: Formation of 2-chloro-3-fluoro-4-nitromethylpyridine or 2-chloro-3-fluoro-4-sulfonylmethylpyridine.

    Oxidation: Formation of 2-chloro-3-fluoro-4-carboxypyridine.

Scientific Research Applications

Chemistry: 2-Chloro-3-fluoro-4-methylpyridine is used as an intermediate in the synthesis of various organic compounds. Its unique substitution pattern makes it a valuable building block for the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It serves as a precursor for the synthesis of biologically active molecules, including antiviral, antibacterial, and anticancer agents .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and insecticides. Its derivatives exhibit enhanced biological activity and selectivity, making them effective in pest control .

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-methylpyridine and its derivatives depends on their specific applications. In biological systems, these compounds often interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of chlorine and fluorine atoms enhances the compound’s ability to form strong interactions with target molecules, increasing its efficacy .

Comparison with Similar Compounds

  • 2-Chloro-4-methylpyridine
  • 3-Fluoro-4-methylpyridine
  • 2-Fluoro-4-methylpyridine

Comparison: 2-Chloro-3-fluoro-4-methylpyridine is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to its analogs, this compound exhibits enhanced stability and selectivity in various chemical reactions .

Properties

IUPAC Name

2-chloro-3-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMSTSHOZJFYKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647536
Record name 2-Chloro-3-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881891-82-3
Record name 2-Chloro-3-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-fluoro-4-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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